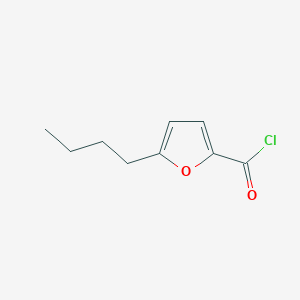

5-Butylfuran-2-carbonyl chloride

Description

5-Butylfuran-2-carbonyl chloride is a furan-based acyl chloride derivative featuring a butyl substituent at the 5-position of the furan ring and a reactive carbonyl chloride group at the 2-position. Furan-2-carbonyl chloride derivatives are pivotal intermediates in organic synthesis, particularly in the preparation of amides, esters, and polymers. The butyl group, a linear alkyl chain, distinguishes this compound from aryl-substituted analogs, imparting distinct physicochemical properties such as enhanced lipophilicity and altered reactivity.

Properties

CAS No. |

93116-69-9 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

5-butylfuran-2-carbonyl chloride |

InChI |

InChI=1S/C9H11ClO2/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3 |

InChI Key |

YHCZOYRZNQDCCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(O1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Butylfuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the acylation of 5-butylfuran with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 5-butylfuran-2-carbonyl chloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Butylfuran-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation reactions can convert the furan ring to more oxidized derivatives, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents, often in anhydrous ether or THF.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

Alcohols: Formed through reduction reactions.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

5-Butylfuran-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-butylfuran-2-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The furan ring provides aromatic stability, while the butyl group influences the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare 5-butylfuran-2-carbonyl chloride with two structurally related compounds: 5-phenylfuran-2-carbonyl chloride (aryl-substituted) and 5-(2-fluorophenyl)furan-2-carbonyl chloride (electron-deficient aryl-substituted).

Table 1: Comparative Analysis of Furan-2-Carbonyl Chloride Derivatives

†Estimated based on alkyl chain contribution to logP.

Key Comparative Insights:

Substituent Effects on Lipophilicity: The butyl group (alkyl chain) significantly increases lipophilicity compared to aryl substituents. The estimated XLogP3 of ~4.2 for 5-butylfuran-2-carbonyl chloride exceeds the experimentally determined XLogP3 of 3.5 for the phenyl analog . This aligns with the general trend that alkyl chains enhance hydrophobic interactions more effectively than aromatic rings.

Reactivity and Stability: 5-(2-Fluorophenyl)furan-2-carbonyl chloride is noted for its moisture sensitivity , likely due to the electron-withdrawing fluorine atom enhancing the electrophilicity of the carbonyl carbon, accelerating hydrolysis. 5-Phenylfuran-2-carbonyl chloride, with a purely aromatic substituent, exhibits moderate reactivity typical of acyl chlorides.

Molecular Weight and Structural Implications: The butyl derivative has a lower molecular weight (~186.64 g/mol) due to fewer aromatic carbons, whereas the fluorophenyl variant’s molecular weight (232.62 g/mol) reflects the addition of fluorine and an extra aromatic carbon. The phenyl and fluorophenyl derivatives’ planar aromatic structures may facilitate π-π stacking in solid-state or synthetic applications, whereas the butyl group’s flexibility could enhance solubility in nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.